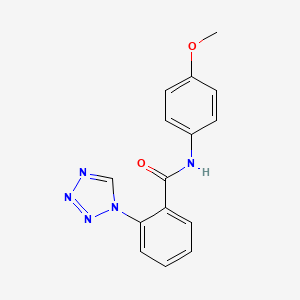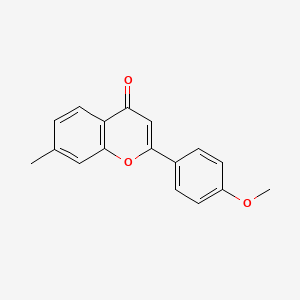
2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one
Descripción general
Descripción
2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C17H14O3 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.094294304 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Phototransformation and Synthesis
Phototransformation Studies : Research on 2-(3-methoxyphenyl)-4H-chromen-4-ones, closely related to the compound , reveals their potential in phototransformation. These chromenones, when exposed to UV light, generate a tetracyclic scaffold with potential in developing novel photochemical processes (Khanna et al., 2015).
Synthesis and Characterization : The synthesis and characterization of novel compounds, including 4-hydroxy-3-(1-(4-methoxyphenyl)-3-oxobutyl)-2H-chromen-2-one, have been documented. This research demonstrates the compound's relevance in synthesizing medically significant molecules like Warfarin and its analogues (Alonzi et al., 2014).
Photovoltaic and Antibacterial Applications
Photovoltaic Properties : A study on chromen-2-one-based organic dyes, including compounds structurally similar to 2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one, highlights their applications in dye-sensitized solar cells. These dyes exhibit improved light-capturing and electron injection capabilities, enhancing photoelectric conversion efficiency (Gad et al., 2020).
Antibacterial Effects : New derivatives of 4-hydroxy-chromen-2-one have shown promising antibacterial activity. These compounds demonstrate high-level bacteriostatic and bactericidal properties, indicating the potential use of similar chromen-4-one derivatives in antimicrobial applications (Behrami & Dobroshi, 2019).
Fluorescence and Sensor Applications
- Environment-Sensitive Fluorophore : Research on 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a structurally related compound, shows its potential as an environment-sensitive fluorophore. This property is useful in developing new fluorogenic sensors, particularly for detecting changes in protic environments (Uchiyama et al., 2006).
Medical and Biochemical Research
Cancer Research : Synthesis and evaluation of ruthenium flavanol complexes, including 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, have been conducted for their potential in breast cancer treatment. These complexes exhibited significant cytotoxicity against breast cancer cell lines (Singh et al., 2017).
Synthesis of PET Agents : Carbon-11-labeled chromen-4-one derivatives, similar in structure to the compound of interest, have been synthesized as potential PET agents for imaging DNA-dependent protein kinase in cancer (Gao et al., 2012).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-7-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-3-8-14-15(18)10-16(20-17(14)9-11)12-4-6-13(19-2)7-5-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFROFIVUBLIRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5737306.png)
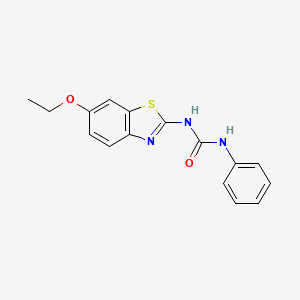
![2,4-dichloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B5737313.png)
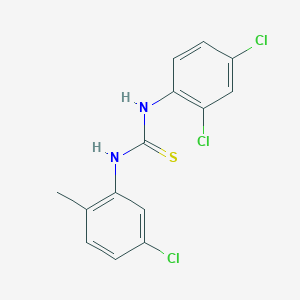
![1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B5737320.png)
![4-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5737328.png)
![6-tert-butyl-N-cyclohexyl-2-{[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5737335.png)
![N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B5737343.png)
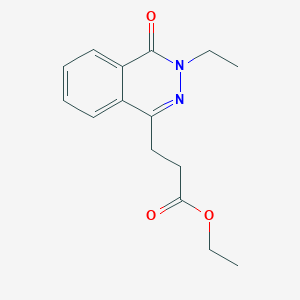
![1-(2-methylphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5737359.png)
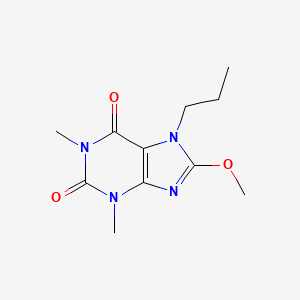
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5737364.png)
